molecular formula C17H17FN4OS2 B2694619 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1351613-84-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2694619
CAS RN: 1351613-84-7
M. Wt: 376.47
InChI Key: QPQUONUCMACPRY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amino group could make it a potential nucleophile, while the carbonyl group could make it a potential electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have shown significant promise in antimicrobial applications. The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives demonstrated good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Anuse et al., 2019).

Anticancer Activity

Compounds containing the benzothiazole moiety have been synthesized and tested for their anticancer activity. Studies have highlighted the efficacy of fluoro-substituted benzo[b]pyran derivatives, which upon further chemical reactions yield compounds showing anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). Additionally, benzothiazole derivatives have been evaluated for their antitumor activities, with certain compounds showing considerable anticancer activity against a variety of cancer cell lines, underscoring the potential of benzothiazole scaffolds in cancer treatment (Yurttaş et al., 2015).

Anti-Inflammatory and Analgesic Applications

Benzothiazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Specific compounds synthesized for this purpose showed significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents (Sunder et al., 2013).

Local Anesthetic Activity

The development of 2-aminothiazole and 2-aminothiadiazole derivatives as local anesthetics represents another significant application of benzothiazole-related compounds. These compounds have been synthesized and screened for their local anesthetic activity, providing a potential pathway for the development of new anesthetic agents (Badiger et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with various biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS2/c1-22(17-21-15-10(18)5-4-8-13(15)25-17)9-14(23)20-16-19-11-6-2-3-7-12(11)24-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQUONUCMACPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)CCCC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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